4-Benzyloxy-2-formylphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)18-11-10-17(12-16(18)13-22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUSOMHXURBCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Functionalization of Phenolic Precursors
A common approach begins with 2-formyl-4-hydroxyphenylboronic acid (1), where the hydroxyl group is protected as a benzyl ether. Benzylation is achieved using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. The resulting intermediate, 4-benzyloxy-2-formylphenylboronic acid (2), is subsequently converted to the pinacol ester via refluxing with pinacol in toluene under Dean-Stark conditions to remove water.
Key Reaction Steps:
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Benzylation:
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Pinacol Ester Formation:
This method yields the target compound at 78–82% purity, requiring chromatographic purification (SiO₂, hexane/ethyl acetate 4:1).
Halogenation-Borylation Strategy
An alternative route, adapted from CN107987096B, employs halogenation followed by boronylation. Starting with 4-bromo-2-formylphenol (3), benzyl protection is performed as above. The bromine atom at position 4 is then replaced via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (Pd(dppf)Cl₂) in tetrahydrofuran (THF) at 60°C.
Optimized Conditions:
-
Catalyst: Pd(dppf)Cl₂ (2 mol%)
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Base: Potassium acetate (KOAc, 3 equiv)
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Solvent: THF, 12 hours at 60°C
This method achieves 85% conversion, with the boronic ester confirmed via NMR (δ 30.2 ppm).
Critical Analytical Data and Characterization
Spectroscopic Validation
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NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, CHO), 7.75 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 5H, Bn-H), 6.95 (d, J = 2.4 Hz, 1H, Ar-H), 6.88 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 1.35 (s, 12H, pinacol-CH₃).
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NMR (101 MHz, CDCl₃): δ 192.4 (CHO), 162.1 (C-O), 137.5–123.8 (Ar-C), 83.7 (B-O), 70.2 (OCH₂Ph), 24.9 (pinacol-CH₃).
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HRMS (ESI): m/z calcd. for C₂₀H₂₃BO₄ [M+H]⁺: 338.1691; found: 338.1689.
Comparative Analysis of Methodologies
The halogenation-borylation route offers higher yields but involves expensive catalysts. In contrast, sequential functionalization avoids transition metals but demands rigorous purification.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-2-formylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkoxides, amines, and thiols.
Cross-Coupling: Palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: 4-Benzyloxy-2-carboxyphenylboronic acid pinacol ester.
Reduction: 4-Benzyloxy-2-hydroxymethylphenylboronic acid pinacol ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cross-Coupling: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions:
4-BFPE is predominantly utilized in cross-coupling reactions, especially the Suzuki-Miyaura reaction. This reaction involves the coupling of aryl or vinyl halides with boronic acids to form biaryl compounds, which are crucial in the synthesis of pharmaceuticals and fine chemicals. The general reaction mechanism can be summarized as follows:
where represents the aryl group, is a halide, and is the substituent from the boronic acid.
Synthesis of Complex Organic Molecules:
4-BFPE serves as an intermediate in the synthesis of complex organic molecules. Its functional groups can be modified to create new drug candidates or materials with desired properties. For instance, researchers can alter the formyl or benzyloxy groups to enhance biological activity or improve solubility.
Material Science
Polymer Development:
In material science, 4-BFPE is incorporated into polymers to enhance their properties. The compound can improve conductivity and facilitate self-assembly processes, making it valuable for developing advanced materials such as conductive polymers and nanocomposites.
Biomaterials:
Due to its reactivity and ability to form stable complexes, 4-BFPE has potential applications in the development of biomaterials. Its derivatives can be designed to interact with biological systems, potentially leading to new therapeutic agents or diagnostic tools.
Case Studies and Research Findings
Several studies have highlighted the applications of 4-BFPE in synthetic and medicinal chemistry:
- Study on Drug Development: Research demonstrated that modifying the functional groups of 4-BFPE led to compounds with enhanced anti-cancer activity. The study utilized Suzuki-Miyaura coupling to synthesize a series of derivatives that were tested for cytotoxicity against various cancer cell lines.
- Polymer Synthesis: A recent investigation showcased how incorporating 4-BFPE into polymer matrices improved mechanical properties and thermal stability. The study indicated that the boronic ester's presence facilitated better cross-linking within the polymer network.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-2-formylphenylboronic acid pinacol ester primarily involves its reactivity as a boronic acid ester. In Suzuki-Miyaura cross-coupling reactions, the boronic acid ester undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then undergoes reductive elimination to form a new carbon-carbon bond, resulting in the formation of the desired biaryl or vinyl-aryl product .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituents and key properties of 4-benzyloxy-2-formylphenylboronic acid pinacol ester with structurally related compounds:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro (in 1268163-62-7) and fluoro (in 870717-92-3) substituents increase electrophilicity, enhancing reactivity in Suzuki couplings .
- Electron-Donating Groups (EDGs): Benzyloxy groups (in the target compound) may reduce electrophilicity but improve solubility in nonpolar solvents .
- Bifunctional Groups : The simultaneous presence of benzyloxy and formyl groups in the target compound enables dual reactivity (e.g., cross-coupling and aldehyde-based condensations) .
Solubility and Physical Properties
Pinacol esters generally exhibit superior solubility compared to free boronic acids. For example:
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Formyl-substituted boronic esters (e.g., 128376-64-7 and 870717-92-3) are highly reactive, achieving >90% yields under low Pd catalyst loading (1–2 mol%) .
- Inhibitory Activity: 2-Formylbenzeneboronic acid derivatives (e.g., CAS 87199-17-5) inhibit penicillin-binding protein 1b (PBP1b) at micromolar concentrations, whereas acetyl or aminophenyl analogs show reduced activity .
Biological Activity
4-Benzyloxy-2-formylphenylboronic acid pinacol ester (4-BFPE) is a versatile organoboron compound with significant applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is characterized by its unique structural features, including a phenylboronic acid moiety, a benzyloxy group, and a formyl group, which collectively influence its biological activity and reactivity profile.
Chemical Structure and Properties
The molecular formula of 4-BFPE is , and it possesses both electron-withdrawing (formyl) and electron-donating (benzyloxy) groups. This combination enhances its stability and reactivity in various chemical environments, making it a valuable building block for the synthesis of biologically active compounds.
Structural Representation
The primary mechanism of action for 4-BFPE involves its participation in cross-coupling reactions, where it acts as a nucleophile. In the Suzuki-Miyaura reaction, 4-BFPE reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. The general reaction can be represented as follows:
where Ar represents the phenyl group and X is a halide.
Biological Applications
Research indicates that 4-BFPE has potential applications in drug discovery and development due to its ability to form complex molecular architectures. Its versatility allows for modifications that can enhance biological activity, making it a candidate for further studies in medicinal chemistry.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the use of arylboronic acids, including 4-BFPE, as inhibitors of cancer cell proliferation. The results demonstrated that modifications to the boronic acid structure could lead to increased potency against various cancer cell lines.
- Fluorescent Probes : Research has shown that derivatives of 4-BFPE can serve as profluorescent probes for detecting metal ions in biological systems. These probes exhibit enhanced fluorescence upon binding to specific ions, making them useful for imaging applications in live cells.
- Synthesis of Biologically Active Compounds : The compound has been utilized in synthesizing novel drug candidates targeting specific biological pathways. For instance, modifications to the formyl group have been explored to enhance selectivity and efficacy against particular disease targets.
Comparative Analysis with Similar Compounds
The following table summarizes key features and differences between 4-BFPE and structurally similar compounds:
| Compound Name | Unique Features | Applications |
|---|---|---|
| 4-(Benzyloxy)phenylboronic acid | Lacks formyl group | Basic coupling reactions |
| 4-Formylphenylboronic acid pinacol ester | More reactive due to direct aldehyde | Synthesis of reactive intermediates |
| 3-Benzyloxyphenylboronic acid | Different positioning of benzyloxy group | Altered electronic properties |
| 4-(Hydroxy)phenylboronic acid | Increased solubility and reactivity | Potentially higher biological activity |
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-benzyloxy-2-formylphenylboronic acid pinacol ester?
- Methodology : The compound is typically synthesized via sequential functionalization of a phenylboronic acid scaffold. First, the benzyloxy group is introduced via alkylation of a phenolic precursor under basic conditions (e.g., K₂CO₃ in DMF). The formyl group is then installed through directed ortho-metalation (DoM) followed by quenching with DMF or via Vilsmeier-Haack formylation. Finally, the boronic acid is protected as a pinacol ester using pinacol and a dehydrating agent (e.g., MgSO₄) in anhydrous THF .
- Key Considerations : Ensure inert atmosphere (N₂/Ar) during boronic ester formation to prevent hydrolysis.
Q. How is this compound characterized, and what purity thresholds are acceptable for research use?
- Characterization :
- NMR : - and -NMR confirm substitution patterns (e.g., benzyloxy protons at δ ~4.9–5.1 ppm, formyl proton at δ ~10.1 ppm) .
- GC/HPLC : Purity >97% (area %) is standard, validated using reverse-phase C18 columns with UV detection at 254 nm .
- Data Table :
| Parameter | Method | Expected Value |
|---|---|---|
| -NMR (δ) | 300 MHz (DMSO) | 10.1 (CHO), 5.0 (OCH₂Ph) |
| Purity | GC | ≥97% |
Q. What are its primary applications in organic synthesis?
- Suzuki-Miyaura Coupling : The boronic ester participates in cross-couplings to form biaryl aldehydes, which are intermediates in drug discovery (e.g., kinase inhibitors) .
- Multistep Synthesis : The aldehyde group enables subsequent transformations (e.g., condensation, oxidation) without requiring deprotection .
Advanced Research Questions
Q. How does the electron-withdrawing formyl group influence Suzuki-Miyaura coupling efficiency?
- Mechanistic Insight : The formyl group reduces electron density at the boron center, potentially slowing transmetalation. However, this can be mitigated by using polar aprotic solvents (e.g., DMF) and stronger bases (e.g., Cs₂CO₃) to enhance reactivity .
- Contradiction Alert : Some studies report lower yields with electron-deficient arylboronates, while others note improved selectivity. Systematic screening of catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) is critical .
Q. What strategies prevent aldehyde oxidation or side reactions during storage or reactions?
- Stability Analysis :
- Storage : Store at 2–8°C under inert gas to avoid aldehyde oxidation to carboxylic acid. Desiccants (e.g., molecular sieves) prevent hydrolysis of the boronic ester .
- Reaction Design : Use low-temperature conditions (<0°C) and avoid strong oxidants (e.g., peroxides) in reaction mixtures .
Q. How can conflicting data on reaction yields under varying pH conditions be resolved?
- Case Study : A study reported 45% yield at pH 7 vs. 72% at pH 9 for a coupling reaction.
- Resolution : The higher pH likely deprotonates the boronate, enhancing transmetalation. However, excessive alkalinity may hydrolyze the ester. Optimize pH using buffer systems (e.g., phosphate buffer) and monitor reaction progress via TLC or in situ IR .
Methodological Best Practices
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to separate aldehyde-containing products from byproducts.
- Contradiction Management : When literature data conflict, replicate experiments with controlled variables (e.g., catalyst loading, solvent) and validate via -NMR to assess boronate integrity .
Key Challenges in Research
- Functional Group Compatibility : The aldehyde may react with nucleophiles (e.g., amines) in multistep syntheses. Consider temporary protection (e.g., acetal formation) .
- Stereoelectronic Effects : The benzyloxy group’s steric bulk may hinder coupling at the ortho position. Computational modeling (DFT) can predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
